4-chloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide
Overview
Description
“4-chloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide” is a chemical compound with the molecular formula C21H15ClF3NOS . It is a complex organic compound that contains elements such as carbon, hydrogen, chlorine, fluorine, nitrogen, oxygen, and sulfur .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 299.67 g/mol . Other computed properties include XLogP3 of 4.8, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 2, Exact Mass of 299.0324761 g/mol, Monoisotopic Mass of 299.0324761 g/mol, Topological Polar Surface Area of 29.1 Ų, Heavy Atom Count of 20, and Formal Charge of 0 .Scientific Research Applications
Anti-Tubercular Activity :
- Derivatives of the compound showed significant in vitro anti-tubercular activity against Mycobacterium tuberculosis, with IC50 values of less than 1 µg/mL. These compounds were also non-cytotoxic against the human cancer cell line HeLa (Nimbalkar et al., 2018).
Antitumor Activity :
- Certain derivatives exhibited distinct inhibitory capacity against the proliferation of A549 and BGC-823 cancer cell lines (Ji et al., 2018).
Antimicrobial Properties :
- Sulfanilamide derivatives of the compound were synthesized and tested for antibacterial and antifungal activities, although they showed no significant antibacterial or antifungal activity (Lahtinen et al., 2014).
Antipathogenic Activity :
- Thiourea derivatives showed significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban et al., 2011).
Electronic and Dielectric Properties :
- Chlorinated phenyl benzamides, including derivatives of the target compound, have been studied for their electronic and dielectric properties, revealing potential for use in semiconducting and photonic band gap materials (Sreepad, 2016).
Herbicidal Activity :
- A derivative of the compound showed preliminary herbicidal activity with an inhibition rate of 15.1% to seedling growth of barnyard grass at 100 μg/mL (Li et al., 2008).
Fluorescence Enhancement in Biochemical Probing :
- Glibenclamide, a derivative, enhances the fluorescence intensity of erbium, which is important in biochemical probing and monitoring (Faridbod et al., 2009).
Polymer Synthesis and Applications :
- The compound and its derivatives have been used in synthesizing novel polymers with applications in advanced technologies, indicating their role in material science (Mehdipour‐Ataei et al., 2007).
properties
IUPAC Name |
4-chloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3NOS/c22-17-8-6-15(7-9-17)20(27)26-18-10-4-14(5-11-18)13-28-19-3-1-2-16(12-19)21(23,24)25/h1-12H,13H2,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYHPFOMJRGPBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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